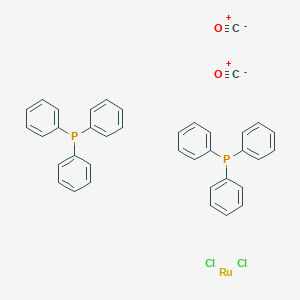
Monóxido de carbono; renio(2+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbon monoxide; rhenium(2+) is a useful research compound. Its molecular formula is C10O10Re2 and its molecular weight is 652.51 g/mol. The purity is usually 95%.
The exact mass of the compound Carbon monoxide; rhenium(2+) is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 158174. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Carbon monoxide; rhenium(2+) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Carbon monoxide; rhenium(2+) including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Catalizador para la reducción de CO2
Los complejos moleculares de Re (4,4′-dcbpy) (CO) 3 Cl (dcbpy = ácido dicarboxílico-2,2’-bipiridilo) y [Ru (dcbpy) 3] 2+ se ensamblan en andamios UiO-66 como imperfecciones estructurales para la reducción fotocatalítica de CO 2 . Este proceso se denomina Re-Ru@U . El componente ReC 2 sirve como fotosensibilizador y catalizador, y el componente RuC 2 actúa como fotosensibilizador adicional para suministrar el segundo electrón para la reducción de CO 2 .
Rendimiento fotocatalítico
El co-ensamblaje de metales duales Re y Ru en la matriz promueve la transferencia de electrones desde los centros reductivos Ru a los centros Re reducidos por un electrón y explica la actividad superior de la evolución de CO . Esta estrategia ayuda a desarrollar catalizadores multimetálicos mediante un ensamblaje fácil en andamios MOF para promover el rendimiento fotocatalítico .
Oxidación de CO
El rodio (Rh) y el rutenio (Ru) son materiales catalíticos muy importantes en diversas reacciones de oxidación . Son los mejores catalizadores monometálicos para la oxidación de monóxido de carbono (CO) y se utilizan en la práctica en convertidores catalíticos residenciales . Estos catalizadores son activos para la oxidación de CO a baja temperatura .
Control de la contaminación del aire
La oxidación catalítica de CO a temperatura ambiente es una reacción muy importante para el soporte vital en atmósferas cerradas como submarinos y naves espaciales . Un convertidor catalítico es un dispositivo de control de emisiones que se aplica para reducir las emisiones tóxicas de la combustión de productos
Mecanismo De Acción
Target of Action
The primary targets of the compound “Carbon monoxide; rhenium(2+)” are bacterial cells. The combined action of singlet oxygen (1 O 2) and photoinduced carbon monoxide (CO) released by tricarbonyl metal complexes is a promising synergic treatment against multi-resistant bacterial infections .
Mode of Action
The compound interacts with its targets through a process of photoinduction. Upon irradiation, the compound undergoes a fast photoreaction, releasing carbon monoxide (CO) in a controlled manner . This CO release is essential for the therapeutic potential of the molecule . The compound also generates singlet oxygen, which plays a key role in its antibacterial capacity .
Biochemical Pathways
The compound affects the heme degradation pathway. Carbon monoxide (CO) is generated in living organisms during the degradation of heme by the enzyme heme oxygenase . The compound, being a carbon monoxide-releasing molecule (CORM), can deliver controlled quantities of CO gas to cells and tissues, thus exerting a broad spectrum of pharmacological effects .
Pharmacokinetics
The compound is designed to release controlled amounts of carbon monoxide (CO). CORMs are being developed as potential therapeutic agents to locally deliver CO to cells and tissues, thus overcoming limitations of CO gas inhalation protocols . The release of CO from the compound can be induced photochemically .
Result of Action
The result of the compound’s action is the generation of singlet oxygen and the release of carbon monoxide, which leads to antibacterial effects . The effective photochemical release of CO associated with clear optical variations could make the compound a prototype of new photochemically-active agents, potentially useful for integration in photoCORM materials .
Action Environment
The action of the compound can be influenced by environmental factors such as light and temperature. The compound requires irradiation in the near-UV range for its photoreaction . The apparent photodegradation rate constants depend on the coordinating ability of the solvent, being lowest in acetonitrile . The rate value increases as the temperature rises, suggesting a reactive IL excited state thermally populated from the MLCT excited state involved .
Análisis Bioquímico
Biochemical Properties
Carbon Monoxide; Rhenium(2+) plays a significant role in biochemical reactions. It is part of a tricarbonyl-rhenium(I) complex, which incorporates a phosphine moiety as an ancillary ligand for boosting the photochemical reactivity . This complex interacts with various biomolecules, leading to changes in their properties and functions.
Cellular Effects
The effects of Carbon Monoxide; Rhenium(2+) on cells are profound. It influences cell function by interacting with various cellular processes. For instance, it can affect cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Carbon Monoxide; Rhenium(2+) is complex. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of Carbon Monoxide; Rhenium(2+) vary with different dosages in animal models. Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Carbon Monoxide; Rhenium(2+) is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of Carbon Monoxide; Rhenium(2+) within cells and tissues are complex processes. It interacts with transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of Carbon Monoxide; Rhenium(2+) and its effects on its activity or function are areas of active research. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propiedades
Número CAS |
14285-68-8 |
|---|---|
Fórmula molecular |
C10O10Re2 |
Peso molecular |
652.51 g/mol |
Nombre IUPAC |
carbon monoxide;rhenium |
InChI |
InChI=1S/10CO.2Re/c10*1-2;; |
Clave InChI |
ZIZHEHXAMPQGEK-UHFFFAOYSA-N |
SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Re].[Re] |
SMILES canónico |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Re].[Re] |
| 14285-68-8 | |
Pictogramas |
Acute Toxic; Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


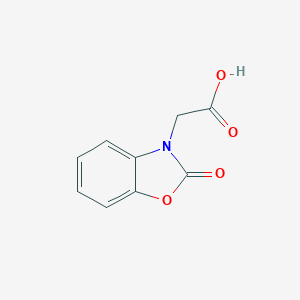
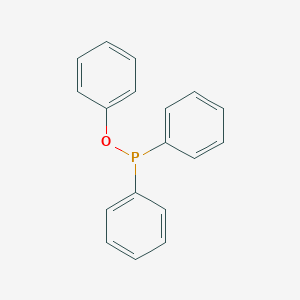



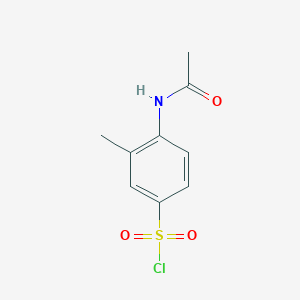
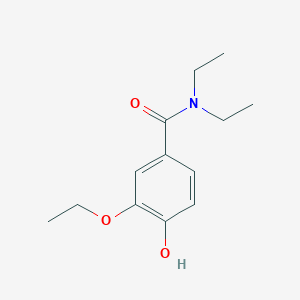
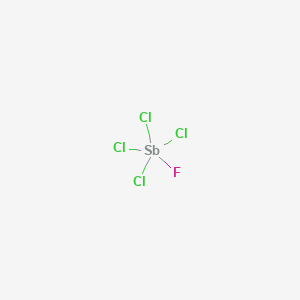
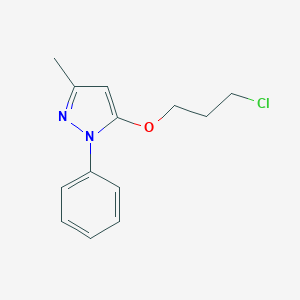
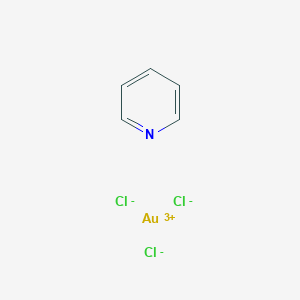
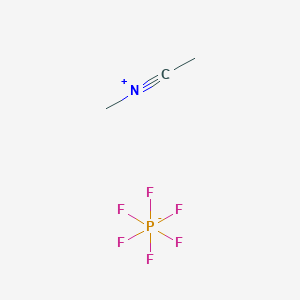

![1-(Trimethylsilyl)-1H-benzo[d]imidazole](/img/structure/B80881.png)
